molecular formula C10H9NO3 B12858975 Methyl 4-aminobenzofuran-3-carboxylate

Methyl 4-aminobenzofuran-3-carboxylate

Cat. No.: B12858975
M. Wt: 191.18 g/mol
InChI Key: LTHOWSNDAGMYLC-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzofuran-3-carboxylate is a heterocyclic organic compound featuring a benzofuran core substituted with an amino group at the 4-position and a methyl ester at the 3-position. This structure combines aromaticity from the benzofuran ring with polar functional groups (ester and amine), making it a versatile intermediate in pharmaceutical and materials science research. The amino group enhances reactivity for further derivatization, while the ester moiety provides stability and solubility in organic solvents.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 4-amino-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,11H2,1H3

InChI Key

LTHOWSNDAGMYLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=CC=CC(=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminophenol with methyl 3-bromopropionate under basic conditions, followed by cyclization to form the benzofuran ring . The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitrobenzofuran derivatives.

    Reduction: Benzofuran alcohol derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Methyl 4-aminobenzofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-aminobenzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anti-tumor activity may be attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

Structural Differences :

  • Heterocyclic Core: Methyl 4-aminobenzofuran-3-carboxylate contains a benzofuran (oxygen-containing) ring, whereas Methyl 3-amino-4-methylthiophene-2-carboxylate () features a thiophene (sulfur-containing) ring. The substitution patterns differ, with the amino group positioned at the 4-position in the former and the 3-position in the latter.
  • Electronic Properties : The oxygen atom in benzofuran increases aromaticity compared to sulfur in thiophene, which has lower electronegativity but larger atomic size, influencing π-electron delocalization and redox behavior.

Physicochemical Properties :

  • Solubility: The amino group in both compounds improves solubility in polar solvents like ethanol or DMSO. However, the benzofuran derivative may exhibit lower aqueous solubility due to its larger aromatic system.
  • Stability : Benzofuran derivatives are generally more thermally stable than thiophene analogs due to stronger aromatic stabilization.

Methyl Salicylate

Structural Differences :

  • Functional Groups: Methyl salicylate () contains a hydroxyl group adjacent to the ester, whereas this compound replaces the hydroxyl with an amino group on a benzofuran ring.
  • Aromatic System : Methyl salicylate is based on a simple benzene ring, lacking the fused furan ring of the target compound.

Physicochemical Properties :

  • Volatility : Methyl salicylate (boiling point ~223°C) is more volatile than the benzofuran derivative, which likely has a higher molecular weight and lower vapor pressure due to its rigid, fused-ring structure .
  • Solubility: Both compounds are soluble in organic solvents, but the amino group in the benzofuran derivative may enhance solubility in acidic aqueous media via protonation.

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile

Structural Differences :

  • Core Heterocycle: This compound () features a pyran ring fused with a furan substituent, contrasting with the benzofuran system. The amino group is at the 2-position, and additional acetyl and cyano groups introduce distinct reactivity.

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